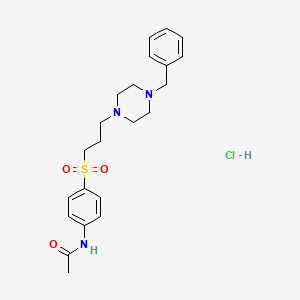
Acetamide, N-(4-((3-(4-(phenylmethyl)-1-piperazinyl)propyl)sulfonyl)phenyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro es un compuesto orgánico complejo con una estructura única que incluye un anillo de piperazina, un grupo sulfonilo y un grupo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro típicamente involucra múltiples pasos. Una ruta común incluye la reacción de 4-(fenilmetil)-1-piperazina con un derivado de cloruro de sulfonilo, seguido de la introducción de un grupo acetamida. Las condiciones de reacción a menudo requieren el uso de solventes como diclorometano o acetonitrilo, y catalizadores como trietilamina para facilitar la reacción.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Pueden ocurrir reacciones de sustitución nucleofílica, especialmente en el anillo de piperazina o el grupo sulfonilo.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de litio y aluminio.
Solventes: Diclorometano, acetonitrilo, etanol.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como reactivo o intermedio en la síntesis orgánica.
Biología: Investigado por su potencial como sonda bioquímica o inhibidor.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro implica su interacción con objetivos moleculares específicos. El anillo de piperazina y el grupo sulfonilo juegan un papel crucial en la unión a enzimas o receptores, modulando así su actividad. El compuesto puede inhibir o activar ciertas vías, lo que lleva a sus efectos observados.
Comparación Con Compuestos Similares
Compuestos similares
Acetamida, N-fenil-: Un análogo más simple con un grupo fenilo unido a la porción de acetamida.
Acetamida, N-(4-aminofenil)-: Contiene un grupo amino en lugar del anillo de piperazina.
Acetamida, N-[4-[(1,4-dihidro-1,4-dioxo-2-naftalenil)sulfonil]fenil]-: Presenta un anillo de naftaleno en lugar del anillo de piperazina.
Singularidad
La singularidad de Acetamida, N-(4-((3-(4-(fenilmetil)-1-piperazinil)propil)sulfonil)fenil)-, monohidrocloruro radica en su estructura compleja, que permite diversas interacciones con objetivos biológicos. Esto lo convierte en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Número CAS |
115041-69-5 |
|---|---|
Fórmula molecular |
C22H30ClN3O3S |
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
N-[4-[3-(4-benzylpiperazin-1-yl)propylsulfonyl]phenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-19(26)23-21-8-10-22(11-9-21)29(27,28)17-5-12-24-13-15-25(16-14-24)18-20-6-3-2-4-7-20;/h2-4,6-11H,5,12-18H2,1H3,(H,23,26);1H |
Clave InChI |
UYCCXHZRLDSTCN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCCN2CCN(CC2)CC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


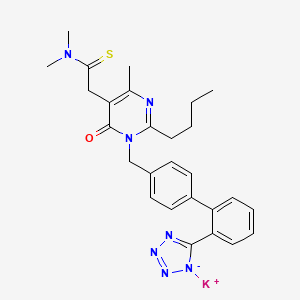
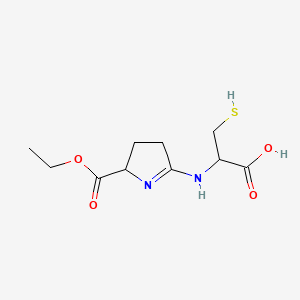
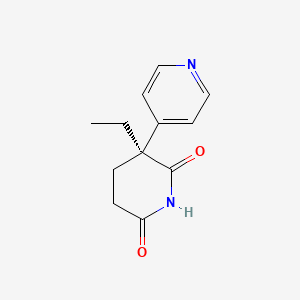
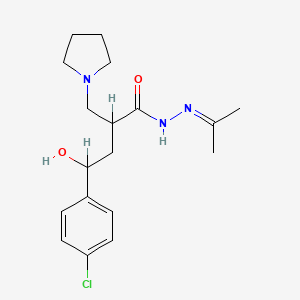
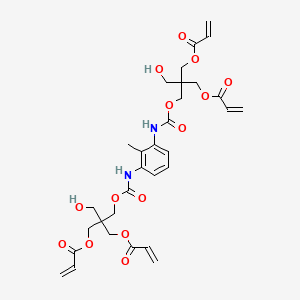
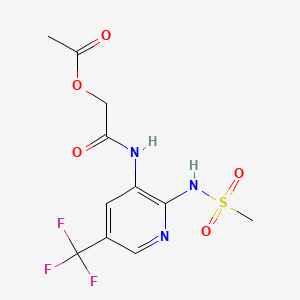
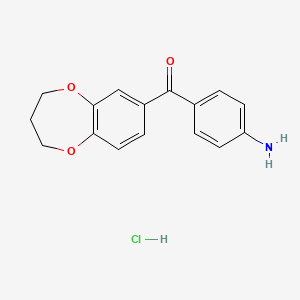
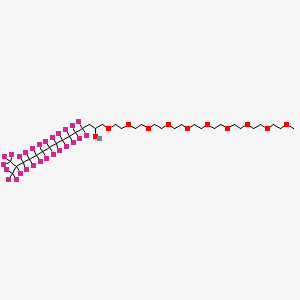
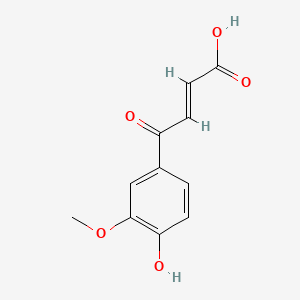
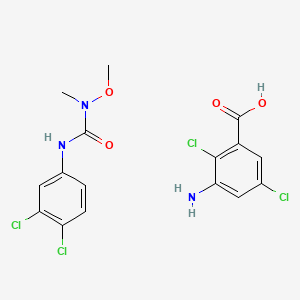
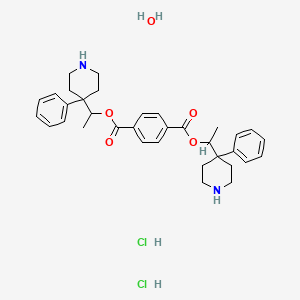
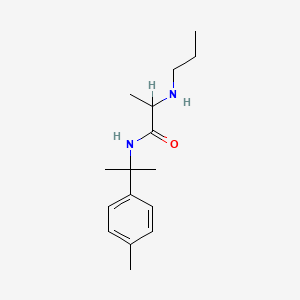
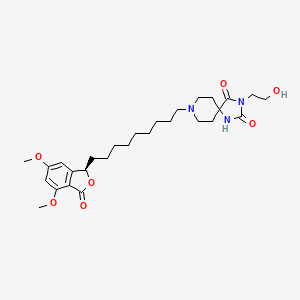
![2-[1-(2-fluorophenyl)-3,4-dihydroisoquinolin-3-yl]-N-methylethanamine;oxalic acid](/img/structure/B12751617.png)
